1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene is an organic compound that features a bromine atom and a nitrophenyl group attached to a benzene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-bromo-4-nitrobenzene with an appropriate ethoxy reagent under specific conditions. For example, the reaction may involve the use of a palladium catalyst in a Stille cross-coupling reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy linkage, leading to the formation of different oxidation products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as the Stille reaction.
Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents for nitro group reduction.
Oxidizing Agents: Various oxidizing agents can be used depending on the desired oxidation product.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the ethoxy linkage.
4-Nitrophenyl bromide: Another related compound with similar functional groups.
Uniqueness
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene is unique due to the presence of both a bromine atom and a nitrophenyl group connected through an ethoxy linkage.
Properties
IUPAC Name |
1-[1-(4-bromophenoxy)ethyl]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-10(19-14-8-4-12(15)5-9-14)11-2-6-13(7-3-11)16(17)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHKDSIQFRKYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.